molecular formula C7H4FIN2 B13966231 2-Amino-4-fluoro-3-iodobenzonitrile

2-Amino-4-fluoro-3-iodobenzonitrile

Cat. No.: B13966231
M. Wt: 262.02 g/mol
InChI Key: VXZXJXDCCBCQIP-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-3-iodobenzonitrile is an organic compound with the molecular formula C7H4FIN2. It is a derivative of benzonitrile, featuring amino, fluoro, and iodo substituents on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-3-iodobenzonitrile typically involves multiple steps. One common method starts with the iodination of a fluorobenzonitrile derivative, followed by the introduction of an amino group. The reaction conditions often include the use of iodine and a suitable catalyst to facilitate the iodination process. The amino group can be introduced through nucleophilic substitution reactions using reagents such as ammonia or amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-3-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

2-Amino-4-fluoro-3-iodobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-3-iodobenzonitrile depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, fluoro, and iodo groups can influence its binding affinity and specificity, affecting the pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodobenzonitrile
  • 4-Amino-3-iodobenzonitrile
  • 2-Amino-3-fluoro-4-iodobenzonitrile

Uniqueness

2-Amino-4-fluoro-3-iodobenzonitrile is unique due to the specific arrangement of its substituents, which can impart distinct chemical and physical properties. For instance, the combination of amino, fluoro, and iodo groups can enhance its reactivity and make it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

2-amino-4-fluoro-3-iodobenzonitrile

InChI

InChI=1S/C7H4FIN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2

InChI Key

VXZXJXDCCBCQIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)I)F

Origin of Product

United States

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